

# The Versatile Heterocycle: A Technical Guide to 3-Aminopyridazine-4-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                                  |           |
|----------------------|----------------------------------|-----------|
| Compound Name:       | 3-Aminopyridazine-4-carbonitrile |           |
| Cat. No.:            | B046362                          | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic use of heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures with desired functions. Among these, **3-aminopyridazine-4-carbonitrile** has emerged as a highly versatile and valuable scaffold. Its unique arrangement of nitrogen atoms and reactive functional groups—an amino group ortho to a nitrile—provides a powerful platform for the synthesis of a diverse array of fused heterocyclic systems. This technical guide delves into the synthesis, properties, and applications of **3-aminopyridazine-4-carbonitrile**, with a particular focus on its role in the development of potent kinase inhibitors for targeted cancer therapy.

## Physicochemical Properties and Spectroscopic Data

**3-Aminopyridazine-4-carbonitrile** is a stable, typically solid compound at room temperature. [1] Its structure, featuring both hydrogen bond donors (amino group) and acceptors (nitrile and pyridazine nitrogens), governs its solubility and intermolecular interactions, making it a favorable fragment for drug design.



Table 1: Physicochemical and Spectroscopic Data for **3-Aminopyridazine-4-carbonitrile** and a Phenyl Derivative

| Property                                                            | 3-Aminopyridazine-4-<br>carbonitrile                                        | 3-Amino-5-<br>phenylpyridazine-4-<br>carbonitrile                           |
|---------------------------------------------------------------------|-----------------------------------------------------------------------------|-----------------------------------------------------------------------------|
| Molecular Formula                                                   | C5H4N4                                                                      | C11H8N4                                                                     |
| Molecular Weight                                                    | 120.11 g/mol [1]                                                            | 196.21 g/mol                                                                |
| Appearance                                                          | Light yellow to brown solid[1]                                              | White solid                                                                 |
| Melting Point                                                       | Not widely reported                                                         | 247 °C (dec.)                                                               |
| $^{1}$ H-NMR (300 MHz, DMSO-d <sub>6</sub> ) $\delta$ (ppm)         | Data not available in searched sources                                      | 8.75 (s, 1H, Ar), 7.65-7.57 (m, 5H, Ar), 7.39 (bs, 2H, NH <sub>2</sub> )    |
| $^{13}\text{C-NMR}$ (75.5 MHz, DMSO-d <sub>6</sub> ) $\delta$ (ppm) | Data not available in searched sources                                      | 159.37, 142.17, 141.96,<br>133.47, 130.98, 129.53,<br>129.09, 114.96, 93.62 |
| FT-IR V <sub>max</sub> (cm <sup>-1</sup> )                          | N-H stretches (~3400), C≡N<br>stretch (~2240), C-N vibrations<br>(~1600)[2] | 3437, 3300, 3105 (N-H, C-H),<br>2219 (C≡N), 1641, 1562 (C=N,<br>C=C)        |
| Mass Spectrum m/z (%)                                               | Data not available in searched sources                                      | 196 ([M+], 70), 168 (24), 140<br>(68), 102 (100), 76 (88), 51<br>(96)       |

# Synthesis of 3-Aminopyridazine-4-carbonitrile Derivatives

A highly efficient and atom-economical method for the synthesis of **3-aminopyridazine-4-carbonitrile** derivatives is the one-pot, three-component reaction of an arylglyoxal, malononitrile, and hydrazine hydrate.[3][4][5] This straightforward procedure, typically conducted at room temperature, offers high yields and tolerates a variety of functional groups on the aryl substituent.



## Experimental Protocol: One-Pot Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles[5]

#### Materials:

- Arylglyoxal (1 mmol)
- Malononitrile (1 mmol)
- Hydrazine hydrate (80%, 4 mmol)
- Ethanol
- Water

#### Procedure:

- In a suitable reaction flask, dissolve the arylglyoxal (1 mmol) and malononitrile (1 mmol) in a 1:1 mixture of ethanol and water (3 mL).
- To this stirring solution, add hydrazine hydrate (80%, 4 mmol) at room temperature.
- Continue to stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, the product typically precipitates out of the solution.
- · Collect the precipitate by filtration.
- Wash the collected solid with hot water (2 x 5 mL).
- The crude product can be further purified by recrystallization from ethanol to yield the pure 3amino-5-arylpyridazine-4-carbonitrile.





Click to download full resolution via product page

A one-pot, three-component synthesis workflow.

### **Application as a Building Block for Kinase Inhibitors**

The true synthetic power of **3-aminopyridazine-4-carbonitrile** lies in its ability to serve as a precursor to fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines. This scaffold is a bioisostere of the adenine core of ATP and is recognized as a "privileged scaffold" in kinase inhibitor design, as it can effectively mimic hinge-binding interactions in the ATP-binding site of various kinases.[6][7]

# Experimental Protocol: Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones[8]

This protocol describes a general two-step process where the aminopyridazine-carbonitrile is first converted to a pyrazole-o-aminonitrile, which is then cyclized.

Step 1: Formation of Pyrazole-o-aminonitriles (General Concept)

The 3-amino-pyridazine-4-carbonitrile core can be elaborated through reactions that engage
the amino and nitrile functionalities. For instance, reaction with reagents like
ethoxymethylenemalononitrile can lead to more complex aminonitrile precursors.[8]



#### Step 2: Cyclization to Pyrazolo[3,4-d]pyrimidin-4(5H)-one

- A solution of the appropriate 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (5.04 mmol) in formic acid (30 mL) is refluxed for 7 hours.
- After cooling, the reaction mixture is poured into ice water.
- The resulting precipitate is collected by filtration, dried, and recrystallized from ethanol to yield the desired pyrazolo[3,4-d]pyrimidin-4(5H)-one.[9]

This pyrazolo[3,4-d]pyrimidine core is a key pharmacophore in the development of inhibitors for several critical cancer-related kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Src kinase.[6][10][11]

### Targetin\_g Cancer-Related Kinases

Derivatives of **3-aminopyridazine-4-carbonitrile** have demonstrated significant inhibitory activity against key kinases implicated in tumor growth, proliferation, and angiogenesis.

Table 2: Biological Activity of Pyrazolo[3,4-d]pyrimidine Derivatives



| Compound ID   | Target Kinase         | IC50 (μM)                 | Cell Line (for cellular assays) | Reference |
|---------------|-----------------------|---------------------------|---------------------------------|-----------|
| Compound 12b  | VEGFR-2               | 0.063                     | -                               | [12]      |
| Compound 15   | EGFR                  | 0.135                     | -                               | [13]      |
| Compound 16   | EGFR                  | 0.034                     | -                               | [13]      |
| Compound II-1 | VEGFR-2               | 5.90 (cellular activity)  | HepG2                           | [14]      |
| SI221         | Src Family<br>Kinases | Not specified, but potent | Glioblastoma cell<br>lines      | [11]      |
| SI388         | Src                   | Potent, Ki not specified  | Glioblastoma cell<br>lines      | [15]      |
| Compound 12b  | EGFR (wild type)      | Not specified, but potent | A549, HCT-116                   | [16]      |

## **EGFR Signaling Pathway**

EGFR is a receptor tyrosine kinase that, upon activation, triggers multiple downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, which are central to cell proliferation and survival.[4][17][18] Inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold act as ATP-competitive inhibitors, blocking the autophosphorylation of EGFR and subsequent pathway activation.[16]













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. 3-Aminopyridazine-4-carbonitrile [myskinrecipes.com]
- 2. 4-Aminopyridazine-3-carbonitrile (20865-26-3) for sale [vulcanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. ClinPGx [clinpgx.org]
- 5. benchchem.com [benchchem.com]

### Foundational & Exploratory





- 6. researchgate.net [researchgate.net]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. SRC family kinase inhibition through a new pyrazolo[3,4-d]pyrimidine derivative as a feasible approach for glioblastoma treatment PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Design, synthesis and biological characteristics of pyrazolo[3,4-d]pyrimidine derivatives as potential VEGFR-2 inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M PMC [pmc.ncbi.nlm.nih.gov]
- 17. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting the EGFR signaling pathway in cancer therapy PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Versatile Heterocycle: A Technical Guide to 3-Aminopyridazine-4-carbonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046362#3-aminopyridazine-4-carbonitrile-as-a-heterocyclic-building-block]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com